N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide - 1797816-68-2

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Catalog Number: EVT-3115835
CAS Number: 1797816-68-2
Molecular Formula: C20H18F3N3OS
Molecular Weight: 405.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[5-(2-Methylphenyl)-3-(2-methylstyryl)-4,5-dihydro-1H-pyrazol-1-yl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyrimidine chloroform monosolvate

Compound Description: This compound is the subject of a crystal structure study. The study revealed that the chloroform solvate molecules connect the pyrimidine molecules into chains through hydrogen-bond interactions. Further connections between adjacent chains occur through halogen contacts.

N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

Compound Description: This compound is part of a series of novel pyrazolylpyrimidine derivatives investigated for herbicidal activity. It exhibited strong inhibitory activity against root growth of Pennisetum alopecuroides.

2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine

Compound Description: This pyrazolylpyrimidine derivative showed the highest inhibition of chlorophyll levels in seedlings of Pennisetum alopecuroides in a herbicidal activity study.

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is a potential peripheral cannabinoid-1 receptor inverse agonist. It shows promise as a therapeutic for obesity and related conditions.

2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

Compound Description: This benzamide derivative serves as a starting point for the development of more potent glycine transporter 1 (GlyT1) inhibitors.

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: This potent and orally available GlyT1 inhibitor is developed from the lead compound SSR504734. , It shows potential for the treatment of schizophrenia.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound is a potent and orally available GlyT1 inhibitor identified as a back-up for TP0439150. It exhibits a favorable pharmacokinetic profile and increases cerebrospinal fluid glycine concentration in rats.

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas

Compound Description: This acyl thiourea derivative contains both a pyrazole and a thiourea moiety. , It is designed based on the combination of known bioactive fragments for potential antimicrobial, sterilization, insecticide, and herbicidal applications, including possible effectiveness against HIV.

8-(1-(3-(trifluoromethyl) benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine

Compound Description: This compound is a high-affinity A2B adenosine receptor (AdoR) antagonist with significant selectivity over other AdoR subtypes. It shows potential therapeutic benefit in the treatment of asthma.

(2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl)propan-2-ol (MK-5046)

Compound Description: This nonpeptide agonist is selective for bombesin receptor subtype-3 (BRS-3) and is the first allosteric ligand described for the bombesin receptor family. , It presents an opportunity for pharmacological studies and treatment of various physiological and pathological conditions.

Boc-Phe-His-4-amino-5-cyclohexyl-2,4,5-trideoxypentonyl-Leu-(3-dimethylamino) benzylamide N-methylammonium trifluoroacetate (Bantag-1)

Compound Description: This compound acts as a specific bombesin receptor subtype-3 (BRS-3) peptide antagonist. , It competitively inhibits the action of universal BnR agonists while exhibiting noncompetitive inhibition against BRS-3 specific nonpeptide agonists like MK-5046.

N-(2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)-4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide

Compound Description: This celecoxib-NBD conjugate exhibits potent COX-2 inhibitory activity and selectivity. It has potential as a biomarker for the fluorescence imaging of cancer.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: This aminopyrazole compound selectively inhibits cyclin-dependent kinase 5 (CDK5) and reduces Mcl-1 levels in cancer cell lines. It shows synergistic effects with Bcl-2 inhibitors in inducing apoptosis, particularly in pancreatic cancer cells.

6-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

Compound Description: This compound is a human neutrophil elastase inhibitor. Studies showed it undergoes lipid peroxide-mediated epoxidation and rearrangement in blood plasma, leading to the formation of a five-membered oxazole derivative.

2-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

Compound Description: This compound is formed from the lipid peroxide-mediated rearrangement of AZD9819 in blood plasma. It highlights a potential metabolic pathway for pyrazinone-carboxamides containing trifluoromethyl substituents.

N-[1-(5-Cyano-pyridin-2-ylmethyl)-1H-pyrazol-3-yl]-2-[4-(1-trifluoromethyl-cyclopropyl)-phenyl]-acetamide

Compound Description: This compound is a T-type calcium channel blocker used in a pharmaceutical composition for treating epilepsy. The composition also includes a second active ingredient with anti-epileptic effects.

3-Chloro-N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)-1H-pyrazole-5-sulfonamide

Compound Description: This compound is a herbicide included in a combination with tembotrione for enhanced herbicidal activity. The mixture exhibits synergistic effects in controlling various weed species.

4-Methyl-N-[3-(4-methylimidazole-1-yl-)-5-trifluoromethyl-phenyl]-3-(4-thiazole-2-yl-pyrimidine-2-amino)-benzamide

Compound Description: This western medicine compound is a component of a medicine composition for treating gastric cancer. The composition also includes other western medicines and traditional Chinese medicine components.

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). Analogs of CDPPB have also shown positive allosteric modulation of mGluR1.

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71 is a positive allosteric modulator of metabotropic glutamate receptor subtype 1 (mGluR1). It is selective for mGluR1 over other mGluR subtypes.

Properties

CAS Number

1797816-68-2

Product Name

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide

Molecular Formula

C20H18F3N3OS

Molecular Weight

405.44

InChI

InChI=1S/C20H18F3N3OS/c21-20(22,23)15-5-2-1-4-14(15)19(27)24-9-10-26-17(13-7-8-13)12-16(25-26)18-6-3-11-28-18/h1-6,11-13H,7-10H2,(H,24,27)

InChI Key

UKZKGBGJKXNNCT-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CS4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.